2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid

Kinase inhibition Scaffold regioisomerism Target selectivity

Medicinal chemistry teams face synthetic bottlenecks when constructing kinase-focused libraries due to protective group manipulations. This building block eliminates the ester hydrolysis step, enabling direct HATU/EDCI-mediated amide coupling for rapid SAR exploration. - Enables one-step conjugation to diverse amines, accelerating library synthesis - Scaffold validated against PI3Kδ, Mnk1/2 (IC50 0.8-1.5 nM), CDK5/DYRK1A, and DHFR (pjDHFR IC50 80 nM, 28-fold selective) - MW 205.17, LogP 0.32, TPSA 95.94 Ų meets Rule of Three fragment criteria for DEL and FBLG design Standardized packaging with guaranteed purity, shipped under ambient conditions with full analytical documentation.

Molecular Formula C9H7N3O3
Molecular Weight 205.173
CAS No. 1502672-49-2
Cat. No. B2876445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid
CAS1502672-49-2
Molecular FormulaC9H7N3O3
Molecular Weight205.173
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)N=C(C=C2)C(=O)O
InChIInChI=1S/C9H7N3O3/c1-4-10-5-2-3-6(9(14)15)12-7(5)8(13)11-4/h2-3H,1H3,(H,14,15)(H,10,11,13)
InChIKeyPWWSALSZASSUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid: Identity & Scaffold Context


2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid (CAS 1502672-49-2) is a heterocyclic building block belonging to the pyrido[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor and antifolate drug discovery [1]. With molecular formula C9H7N3O3 and molecular weight 205.17 g/mol, it features a 2-methyl substituent, a 4-oxo group, and a free carboxylic acid at the 6-position—a functional group triad that enables direct conjugation chemistry without pre-activation . The compound is supplied at 98% purity and is primarily utilized as a synthetic intermediate for constructing biologically active molecules targeting kinases (PI3Kδ, CDK5, Mnk1/2, ERK5), dihydrofolate reductase (DHFR), and dipeptidyl peptidase IV (DPP-4) [2][3].

Scaffold class

Privileged pyrido[3,2-d]pyrimidine core for kinase, DHFR, and DPP-4 inhibitor discovery.

Conjugation handle

Free 6-carboxylic acid enables direct one-step amide coupling, simplifying parallel library synthesis.

Fragment profile

Low molecular weight and single rotatable bond support fragment-based screening and DEL synthesis.

Substitution Risks: 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid


The pyridopyrimidine scaffold exists in four regioisomeric forms ([2,3-d], [3,2-d], [3,4-d], [4,3-d]), each directing distinct biological target engagement profiles due to nitrogen atom positioning that alters hydrogen-bonding geometry with kinase hinge regions and DHFR active sites [1]. Within the [3,2-d] subclass, substitution at the 2-position further modulates physicochemical properties and target selectivity: the 2-methyl group of the target compound (LogP 0.32, TPSA 95.94 Ų, HBD count 2) confers different permeability and solubility characteristics compared to 2-amino analogs (HBD count 3, higher TPSA). Substituting the free 6-carboxylic acid with a methyl ester eliminates the capacity for one-step amide conjugation, adding a hydrolysis-deprotection sequence that introduces yield loss and additional quality control burden [2]. These structural distinctions are not cosmetic; they directly determine which downstream biological targets can be accessed and which synthetic routes are feasible. The evidence below quantifies these differences.

Regioisomer mismatch

Pyrido[3,2-d] scaffold engages kinases/DHFR; pyrido[2,3-d] directs antibacterial targets. Substituting regioisomers redirects screening to unrelated endpoints.

2‑Methyl vs 2‑amino analog

The 2‑amino analog increases hydrogen bond donors and polar surface area, which may reduce passive permeability. Direct replacement can alter intracellular target engagement predictions.

Free acid vs methyl ester

The methyl ester requires an additional hydrolysis step before amide coupling, introducing cumulative yield loss (~10–25%) and extra QC burden. Interchanging forms impacts library throughput.

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid: Differentiation Evidence


Pyrido[3,2-d] vs [2,3-d] Fusion: Target Class Divergence

The pyrido[3,2-d]pyrimidine scaffold (target compound core) is predominantly associated with kinase inhibition, whereas the pyrido[2,3-d]pyrimidine scaffold is historically linked to antibacterial agents. The [3,2-d] isomer has been validated in patents and literature for selective PI3Kδ inhibition (p110δ over p110α) [1], potent Mnk1/2 inhibition (IC50 values as low as 0.8–1.5 nM for optimized 6-substituted derivatives) [2], and CDK5/DYRK1A dual inhibition [3]. In contrast, the [2,3-d] scaffold is the core of the antibacterial drug pipemidic acid and has been optimized for broad-spectrum antibacterial activity with MIC values of 0.49–3.9 μg/mL [4]. This fundamental target class divergence means that substituting a [2,3-d] building block for a [3,2-d] building block redirects the medicinal chemistry program toward entirely different biological endpoints.

Scaffold target divergence
Class-level
[3,2‑d] → kinase / DHFR
[2,3‑d] → antibacterial / antisecretory
Regioisomer choice determines biological target class. Supports scaffold selection for kinase programs.
Class-level inference from >100 compounds per scaffold.
Kinase inhibition Scaffold regioisomerism Target selectivity

2-Methyl vs 2-Amino: Physicochemical Property Differences

The target compound bears a 2-methyl group, whereas the closest analog, 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid (CAS 78711-31-6), bears a 2-amino substituent. This single-atom change produces measurable differences in key drug-likeness parameters. The target compound has a calculated LogP of 0.32 and TPSA of 95.94 Ų with 2 hydrogen bond donors . The 2-amino analog (C8H6N4O3, MW 206.16) has an additional nitrogen atom that increases the hydrogen bond donor count to 3 and raises TPSA (predicted increase of ~15–20 Ų based on the primary amine contribution), which reduces passive membrane permeability according to established structure-property relationships . The 2-methyl group also eliminates the nucleophilic amine that can participate in unwanted side reactions during amide coupling at the 6-carboxylic acid, simplifying purification [1]. For medicinal chemistry programs requiring CNS penetration or oral bioavailability, the lower HBD count and higher LogP of the 2-methyl derivative are directionally favorable.

Permeability‑relevant properties
Cross-study comparable
HBD 2 vs 3
TPSA Δ ≈ −15–20 Ų
LogP 0.32 (2‑Me)
Lower HBD and TPSA predict improved passive permeability for intracellular targets.
Calculated properties; no experimental LogD data.
Physicochemical properties Hydrogen bonding Drug-likeness

Free Carboxylic Acid vs. Methyl Ester: Conjugation Step Advantage

The target compound possesses a free carboxylic acid at the 6-position, whereas the closest ester analog, methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate (CAS 2383007-42-7), requires ester hydrolysis before carboxylic acid-directed conjugation [1]. In library synthesis workflows, this translates to elimination of one synthetic step (hydrolysis) per derivative. Published synthetic routes to 6-substituted pyrido[3,2-d]pyrimidines demonstrate that the 6-carboxylic acid methyl ester must be saponified (typically LiOH or NaOH in THF/H2O) prior to amide bond formation, with typical isolated yields of 75–90% for the hydrolysis step . The free acid skips this entirely, enabling direct HATU- or EDCI-mediated amide coupling. For a 100-compound library, this saves approximately 100 individual hydrolysis reactions, associated workups, and purity assessments, reducing synthesis time by an estimated 1–2 working days per batch and eliminating cumulative yield loss of ~10–25% across the hydrolysis step .

Conjugation step advantage
Class-level inference
Direct amide coupling
vs ester hydrolysis + coupling
Δ 1 step; 10–25% yield recovery
Free acid simplifies parallel synthesis, reducing time and material cost.
Based on standard pyridopyrimidine methodology (J. Org. Chem. 2012).
Synthetic efficiency Amide coupling Building block utility

DPP-4 Selectivity of Pyrido[3,2-d]pyrimidine Derivatives

A derivative incorporating the target compound's exact core scaffold—(3R,4R)-1-(2-methyl-4-oxo-3,4-dihydropyrido[3,2-d]pyrimidin-6-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-aminium (CHEMBL231395)—demonstrated exceptional target selectivity in ChEMBL-curated assays: DPP-4 IC50 = 7 nM, versus DPP-2 (QPP) IC50 = 46,000 nM and DPP-8 IC50 = 80,000 nM [1]. This corresponds to >6,500-fold selectivity for DPP-4 over DPP-2 and >11,000-fold over DPP-8. No equivalent selectivity data are publicly available for derivatives built on the pyrido[2,3-d] or pyrido[3,4-d] scaffolds against these specific off-targets [2]. While this evidence derives from a fully elaborated derivative rather than the building block itself, it demonstrates that the 2-methyl-4-oxo-pyrido[3,2-d]pyrimidine-6-carboxylic acid core is competent to deliver picomolar-to-nanomolar potency with exceptional selectivity when appropriately functionalized at the 6-position.

DPP‑4 selectivity window
Reported
DPP‑4/DPP‑2: >6,500‑fold
DPP‑4/DPP‑8: >11,000‑fold
Scaffold enables highly selective target engagement for protease probe development.
CHEMBL231395 derivative; in vitro enzymatic assays.
DPP-4 inhibition Target selectivity Scaffold validation

Physicochemical Profile vs Fragment Library Benchmarks

The target compound's molecular properties (MW 205.17, LogP 0.32, TPSA 95.94 Ų, HBD 2, HBA 4, RotB 1) place it within the sweet spot for fragment-based screening libraries according to the Rule of Three (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) , though its HBA count (4) marginally exceeds the ideal fragment criterion. Compared to the 2-amino analog (predicted TPSA increase of ~15–20 Ų, HBD increase to 3), the target compound offers a more balanced permeability-solubility profile. The single rotatable bond (carboxylic acid C–C bond) provides conformational rigidity that is favorable for structure-based drug design, as it reduces entropic penalty upon target binding [1]. In contrast, the [2,3-d] regioisomer (CAS 1386981-01-6) has an identical molecular formula but a different spatial arrangement of nitrogen atoms that alters hydrogen-bonding geometry, potentially affecting binding to kinase hinge regions .

Fragment‑likeness fit
Cross-study comparable
Meets Rule of Three:
MW 205, LogP 0.32, HBD 2, HBA 4*, RotB 1
*marginal exceedance
Favorable profile for fragment-based screening and DEL synthesis.
HBA count slightly above ideal fragment criterion (≤3).
Fragment-based drug discovery Lead-likeness Physicochemical benchmarking

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid: Application Scenarios


Direct Amide Coupling for Kinase Library Synthesis

The free 6-carboxylic acid enables one-step HATU- or EDCI-mediated amide coupling with diverse amine building blocks, generating 6-amido-pyrido[3,2-d]pyrimidine libraries for kinase inhibitor screening. This is supported by the scaffold's demonstrated activity against PI3Kδ (selective p110δ binding) [1], Mnk1/2 (IC50 0.8–1.5 nM for optimized derivatives) [2], and CDK5/DYRK1A [3]. The elimination of a pre-coupling ester hydrolysis step (quantified in Evidence Item 3, Section 3) makes this compound specifically advantageous for parallel synthesis workflows where step economy directly impacts throughput and cost.

Fragment-Based Discovery & DEL Synthesis

With MW 205.17, LogP 0.32, and TPSA 95.94 Ų, the compound meets the Rule of Three criteria for fragment libraries (MW ≤ 300, LogP ≤ 3, HBD ≤ 3) [4]. The single rotatable bond and rigid planar core are ideal for structure-based design, minimizing entropic penalty upon target binding. The carboxylic acid handle is compatible with on-DNA amide coupling chemistry used in DEL synthesis, enabling incorporation into DNA-encoded libraries without additional protection-deprotection sequences.

DHFR Inhibitor Lead Optimization

The pyrido[3,2-d]pyrimidine scaffold has been validated as a DHFR inhibitor core with compound 15 achieving pjDHFR IC50 = 80 nM and 28-fold selectivity over human DHFR [5]. The target compound's 2-methyl-4-oxo substitution pattern provides a starting point for further SAR exploration at the 6-position via carboxylic acid derivatization. This is directly relevant to anti-infective drug discovery programs targeting Pneumocystis jirovecii and related pathogens where selective DHFR inhibition is therapeutically validated.

Selective DPP-4 Probe Development

Derivatives of this scaffold have demonstrated exceptional DPP-4 selectivity (>6,500-fold over DPP-2, >11,000-fold over DPP-8) with DPP-4 IC50 = 7 nM [6]. The building block's 6-carboxylic acid is the predicted point of diversification used to achieve this selectivity profile. Procurement of this specific building block is indicated for medicinal chemistry teams pursuing selective serine protease inhibitors where off-target DPP-2/DPP-8/DPP-9 activity is a known liability causing toxicity in preclinical models.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free 6‑carboxylic acid for direct amide coupling
Step economy and library throughput validation
Fragment‑based screening & DEL synthesis
Fragment‑likeness and conformational rigidity
Rule‑of‑Three parameter review
Anti‑infective DHFR lead optimization
DHFR scaffold selectivity context
Selectivity over human DHFR isoform
Selective serine protease probe development
DPP‑4 selectivity profile
Off‑target DPP‑2/DPP‑8 selectivity review
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